

Theophylline-d3: A Technical Overview for Researchers

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Compound of Interest

Compound Name: *Theophylline-d3*

Cat. No.: *B12384025*

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For researchers, scientists, and drug development professionals, this guide provides an in-depth look at **Theophylline-d3**, a deuterated analog of Theophylline. While specific data for **Theophylline-d3** is limited, this document leverages the extensive information available for Theophylline to offer a comprehensive technical resource. This guide covers its core properties, mechanism of action, and relevant experimental protocols.

Core Properties

Theophylline-d3 is a synthetically modified version of Theophylline where three hydrogen atoms have been replaced with deuterium. This isotopic labeling is often utilized in research, particularly in pharmacokinetic studies, to trace and differentiate the molecule from its endogenous or non-labeled counterparts.

Property	Value
CAS Number	Data not available in current searches
Molecular Weight	Approximately 183.18 g/mol (calculated based on Theophylline)
Molecular Formula	C ₇ H ₅ D ₃ N ₄ O ₂

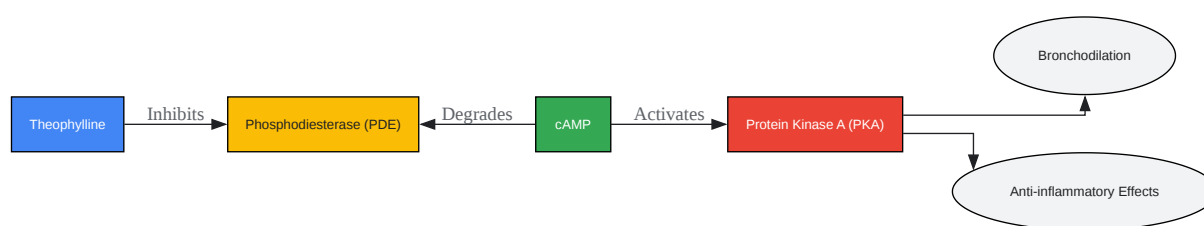
Note: The molecular weight is an approximation based on the addition of three deuterium atoms in place of hydrogen to the molecular formula of Theophylline ($C_7H_8N_4O_2$; MW: 180.16 g/mol). The exact CAS number for **Theophylline-d3** could not be definitively ascertained from the conducted searches.

Mechanism of Action

Theophylline exerts its therapeutic effects through several mechanisms, primarily as a bronchodilator and anti-inflammatory agent.[1][2] Its actions are multifaceted and involve the inhibition of phosphodiesterase (PDE) enzymes and the antagonism of adenosine receptors.[1]

Signaling Pathways

The primary signaling pathway influenced by Theophylline involves the modulation of intracellular cyclic adenosine monophosphate (cAMP). By inhibiting PDE enzymes, Theophylline prevents the breakdown of cAMP.[1] The resulting increase in cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, culminating in the relaxation of bronchial smooth muscle and a reduction in inflammatory responses.[2]



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Caption: Theophylline's primary mechanism of action.

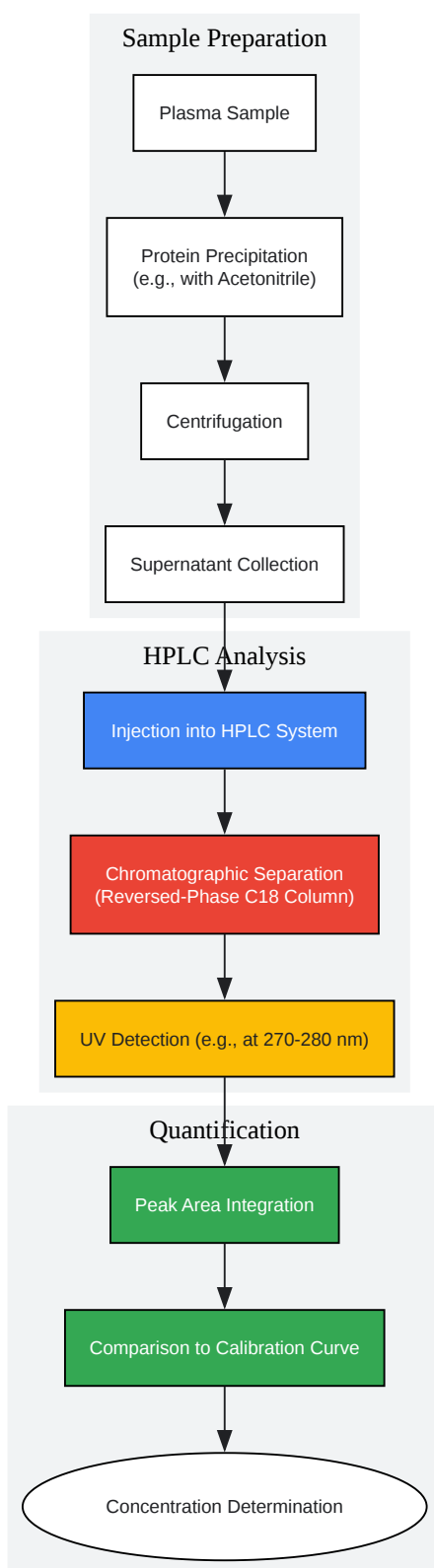
Additionally, Theophylline acts as a non-selective adenosine receptor antagonist.[2] By blocking these receptors, it can prevent bronchoconstriction mediated by adenosine.[1]

Experimental Protocols

The analysis and quantification of Theophylline and its deuterated analogs are crucial in research and clinical settings. A variety of analytical methods are employed, with High-Performance Liquid Chromatography (HPLC) being a prominent technique.

Quantification by High-Performance Liquid Chromatography (HPLC)

A common experimental workflow for the quantification of Theophylline in biological samples involves sample preparation, chromatographic separation, and detection.



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Caption: General workflow for HPLC quantification.

Methodology:

- Sample Preparation:
 - Obtain plasma samples from subjects.
 - Precipitate proteins by adding a solvent like acetonitrile.
 - Centrifuge the mixture to pellet the precipitated proteins.
 - Collect the supernatant containing the analyte of interest.
- Chromatographic Conditions:
 - Column: A reversed-phase C18 column is commonly used.
 - Mobile Phase: A mixture of a buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio can be optimized.
 - Flow Rate: Typically around 1.0 mL/min.
 - Detection: UV detection at a wavelength between 270 and 280 nm is suitable for Theophylline.
- Quantification:
 - Inject the prepared sample into the HPLC system.
 - Integrate the area of the chromatographic peak corresponding to **Theophylline-d3**.
 - Compare the peak area to a standard calibration curve prepared with known concentrations of **Theophylline-d3** to determine the concentration in the sample.

Pharmacokinetics

The pharmacokinetic properties of Theophylline have been extensively studied. It is well-absorbed orally and is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP1A2.[3] The use of **Theophylline-d3** as an internal standard in

pharmacokinetic studies allows for precise quantification and differentiation from the non-labeled drug.

Key pharmacokinetic parameters for Theophylline include:

- Oral Bioavailability: High, typically over 90%.[\[4\]](#)
- Volume of Distribution: Approximately 0.5 L/kg.[\[5\]](#)
- Elimination Half-life: Varies significantly among individuals, generally ranging from 7 to 9 hours in non-smoking adults.[\[4\]](#)
- Metabolism: Primarily hepatic, with major metabolites being 1,3-dimethyluric acid, 1-methyluric acid, and 3-methylxanthine.[\[5\]](#)

It is important to note that the pharmacokinetic profile of Theophylline can be influenced by various factors including age, smoking status, and co-administration of other drugs that induce or inhibit CYP1A2.[\[3\]](#)

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